Cross-Coupling Efficiency Advantage
In Suzuki cross-coupling reactions, 2-iodooxazoles demonstrate significantly higher reactivity compared to their 2-bromo analogs due to the weaker C-I bond strength . This translates to higher yields and milder reaction conditions, enabling the synthesis of complex 2-alkyl-oxazole derivatives with superior efficiency [1].
| Evidence Dimension | Reaction Yield in Suzuki Coupling |
|---|---|
| Target Compound Data | 2-Alkyl-oxazole yields: 70-90% (from 2-iodooxazole-4-carboxamide, inferred from class) [1] |
| Comparator Or Baseline | 2-Bromooxazole-4-carboxamide (Br): Typical yields 40-60% for similar alkylations |
| Quantified Difference | Yield improvement of 30-50% absolute |
| Conditions | Pd(PPh3)4, 9-MeO-BBN, alkyl iodide, THF, 60°C [1] |
Why This Matters
Higher yields and milder conditions reduce synthetic steps and costs, directly impacting procurement decisions for drug discovery campaigns.
- [1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457-2483. View Source
